molecular formula C15H23N7O2 B2583493 N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide CAS No. 1903518-31-9

N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide

Cat. No. B2583493
CAS RN: 1903518-31-9
M. Wt: 333.396
InChI Key: REAOCKHVIYAQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C15H23N7O2 and its molecular weight is 333.396. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Synthesis and Antimicrobial Evaluation: A study highlighted the synthesis of piperazine and triazolo-pyrazine derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. The molecular docking studies of these compounds show promise for developing potent antimicrobials (Patil et al., 2021).
  • Anti-Influenza Virus Activity: Research into benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives has shown significant antiviral activities against bird flu influenza (H5N1), indicating their potential as therapeutic agents for viral infections (Hebishy et al., 2020).

Potential Therapeutic Applications

  • Anticancer Properties: Enaminones used as building blocks for synthesizing substituted pyrazoles have shown cytotoxic effects against human breast and liver carcinoma cell lines, comparable to the standard 5-fluorouracil, pointing to their potential as anticancer agents (Riyadh, 2011).
  • Inhibitors for Diabetes Treatment: A study on the synthesis of fused triazole derivatives, important for inhibiting the dipeptidyl peptidase-IV enzyme, has implications for the treatment or prevention of type 2 diabetes, demonstrating the therapeutic versatility of triazolo-pyrazine derivatives (Yu-tao, 2009).

properties

IUPAC Name

N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O2/c1-12-18-19-14-13(16-5-6-22(12)14)20-7-9-21(10-8-20)15(23)17-4-3-11-24-2/h5-6H,3-4,7-11H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAOCKHVIYAQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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